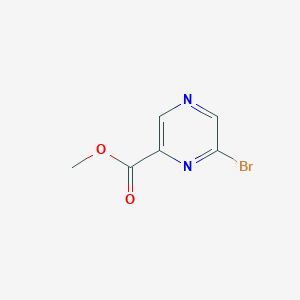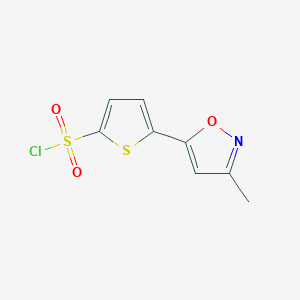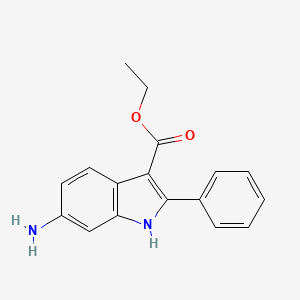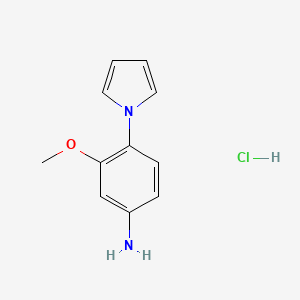
6-(3-硝基苯基)吡啶-2-醇
描述
6-(3-Nitrophenyl)pyridin-2-ol is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Nitrophenyl)pyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Nitrophenyl)pyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
“6-(3-硝基苯基)吡啶-2-醇”已被研究用于其作为抗菌剂的潜力。该化合物的结构使其能够与各种细菌菌株相互作用,从而抑制其生长。 研究表明,与吡啶-2-醇具有类似核心结构的嘧啶-2-醇衍生物对革兰氏阳性和革兰氏阴性细菌均表现出显着的抗菌活性 .
药物开发
在制药行业中,该化合物的支架对于创造新药非常有价值。 其杂环核心是许多具有生物活性的化合物中常见的特征,包括具有抗病毒、抗癌和抗炎特性的化合物 . “6-(3-硝基苯基)吡啶-2-醇”中的硝基可以被修饰以增强这些特性,以用于特定的治疗应用。
材料科学
“6-(3-硝基苯基)吡啶-2-醇”的结构多功能性使其成为开发新材料的候选者,特别是在光电子学领域。 像这样的杂环化合物可以用于合成用于电子器件、传感器和成像应用的材料,因为它们具有发光特性 .
环境科学
吡啶-2-醇的衍生物正在被探索用于环境解毒过程。 例如,与结构相关的3,5,6-三氯-2-吡啶醇等化合物已被证明可以被某些细菌菌株生物降解,这表明“6-(3-硝基苯基)吡啶-2-醇”在生物修复策略中发挥作用 .
分析化学
“6-(3-硝基苯基)吡啶-2-醇”可用作分析方法中的标准品或试剂。 其独特的化学结构可以帮助检测和量化各种环境和生物样品中的相关化合物 .
生物学研究
该化合物的核心结构在生物学研究中很重要,特别是在理解小分子与生物系统的相互作用方面。 它可以作为模型化合物来研究类似杂环化合物的药代动力学和代谢途径 .
作用机制
Target of Action
It’s known that pyridin-2-ol derivatives, which include this compound, have been associated with a wide range of biological activities . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that pyridin-2-ol can react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that pyridin-2-ol derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that some pyrimidin-2-ol derivatives, which include this compound, have exhibited moderate cytotoxic and antitubercular activities .
Action Environment
It’s known that the unrestricted conformation of the pyrrolidine ring, which can be controlled and locked by the appropriate choice of substituents, can influence the biological activities of pyrrolidine derivatives .
属性
IUPAC Name |
6-(3-nitrophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-6-2-5-10(12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFUSNTLWVWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682795 | |
| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-56-5 | |
| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)

![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)







![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)
